N-Boc-2-amino-5-bromobenzaldehyde
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Overview
Description
N-Boc-2-amino-5-bromobenzaldehyde is a chemical compound with the molecular formula C12H14BrNO3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a bromine atom and an aldehyde group attached to a benzene ring, along with a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-amino-5-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-amino-benzaldehyde followed by the protection of the amino group with a Boc group. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-amino-5-bromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Conversion to 2-amino-5-bromobenzoic acid.
Reduction: Formation of 2-amino-5-bromobenzyl alcohol.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
N-Boc-2-amino-5-bromobenzaldehyde is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As a building block in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-2-amino-5-bromobenzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and aldehyde groups, as well as the steric protection provided by the Boc group. These factors facilitate selective reactions at specific sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzaldehyde: Lacks the Boc protection, making it more reactive but less selective.
N-Boc-2-amino-4-bromobenzaldehyde: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness
N-Boc-2-amino-5-bromobenzaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and selectivity. The Boc protection allows for controlled reactions, making it a valuable intermediate in complex synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-formylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGBAVTKUUICF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596300 |
Source
|
Record name | tert-Butyl (4-bromo-2-formylphenyl)carbamatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199273-16-0 |
Source
|
Record name | tert-Butyl (4-bromo-2-formylphenyl)carbamatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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